4-(2,2,2-Trifluoroethoxy)pyridin-3-amine
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Overview
Description
4-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridin-3-amine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine typically involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with potassium hydroxide in methanol under pressure . This reaction produces the intermediate compound 2-chloro-5-methyl-4-pyridinamine, which is then further reacted to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of high-pressure reactors and specific catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium hydroxide, methanol, and various catalysts . Reaction conditions often involve high pressure and specific temperatures to achieve optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoroethoxy group may play a role in enhancing the compound’s stability and reactivity .
Properties
Molecular Formula |
C7H7F3N2O |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2 |
InChI Key |
JSCZAIGVEGNKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)N |
Origin of Product |
United States |
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